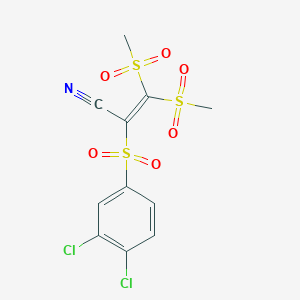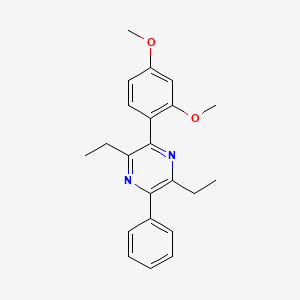
Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl-: is a complex organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique substitution pattern, which includes two ethyl groups, a phenyl group, and a 2,4-dimethoxyphenyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: Pyrazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically yield oxidized products such as pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyrazine derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine, Lewis acid catalysts.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Amines, alcohols.
Substitution: Halogenated pyrazines.
科学研究应用
Chemistry: In chemistry, Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential pharmacological activities. Pyrazine derivatives have been shown to possess antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, pyrazine derivatives are explored for their therapeutic potential. They are investigated as potential treatments for various diseases, including tuberculosis, diabetes, and cancer .
Industry: In the industrial sector, pyrazine derivatives are used in the production of fragrances, flavorings, and dyes. Their aromatic properties make them valuable in the formulation of perfumes and food additives .
作用机制
The mechanism of action of Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
相似化合物的比较
Pyrazine, 2,3,5,6-tetramethyl-: Known for its use in flavorings and fragrances.
Pyrazine, 2,5-dimethyl-: Commonly used in the synthesis of pharmaceuticals.
Pyrazine, 2,3-dimethyl-5-ethyl-: Studied for its potential antimicrobial properties.
Uniqueness: Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical properties and potential biological activities. Its combination of ethyl, phenyl, and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
478035-63-1 |
|---|---|
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenylpyrazine |
InChI |
InChI=1S/C22H24N2O2/c1-5-18-21(15-10-8-7-9-11-15)23-19(6-2)22(24-18)17-13-12-16(25-3)14-20(17)26-4/h7-14H,5-6H2,1-4H3 |
InChI 键 |
BGHCMPVFVKWWBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(C(=N1)C2=C(C=C(C=C2)OC)OC)CC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)
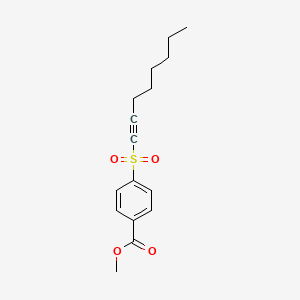

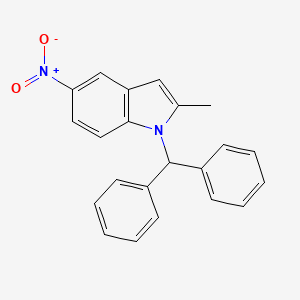
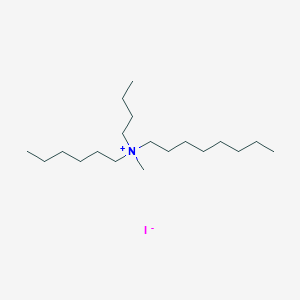

![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
